

2,3-Bis(trifluoromethyl)pyridine structural information and SMILES

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Compound of Interest

Compound Name: 2,3-Bis(trifluoromethyl)pyridine

Cat. No.: B161401

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An In-depth Technical Guide to 2,3-Bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, and proposed synthesis of **2,3-bis(trifluoromethyl)pyridine**. Due to the limited availability of public domain experimental data, this guide also includes predicted spectroscopic data and a generalized synthetic protocol based on established chemical principles and literature on analogous compounds.

Core Structural Information

2,3-Bis(trifluoromethyl)pyridine is a fluorinated heterocyclic compound with the molecular formula $C_7H_3F_6N$. The presence of two electron-withdrawing trifluoromethyl groups on the pyridine ring significantly influences its chemical properties, making it a potentially valuable building block in medicinal chemistry and materials science.

Identifiers and Descriptors

Property	Value	Source
Chemical Name	2,3-Bis(trifluoromethyl)pyridine	-
SMILES String	<chem>FC(F)(F)c1ncccc1C(F)(F)F</chem>	Commercial Supplier
Molecular Formula	C ₇ H ₃ F ₆ N	-
Molecular Weight	215.10 g/mol	[1]
CAS Number	1644-68-4	[1]

Note: The SMILES string is provided by commercial suppliers and has not been independently verified through a primary, non-commercial database such as PubChem, as a dedicated entry for the 2,3-isomer is not available.

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of **2,3-bis(trifluoromethyl)pyridine** is scarce in publicly accessible literature. The following table includes data from commercial suppliers, which should be considered as indicative.

Property	Value	Source
Appearance	Colorless to light yellow liquid	Commercial Supplier
Purity	>97%	Commercial Supplier

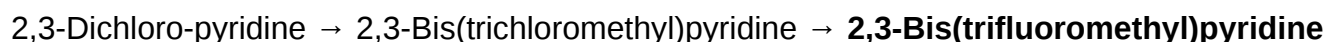
Proposed Synthesis

A detailed, validated experimental protocol for the synthesis of **2,3-bis(trifluoromethyl)pyridine** is not readily available in the peer-reviewed literature. However, a plausible synthetic route can be proposed based on common methodologies for the synthesis of trifluoromethylated pyridines, which often involve the fluorination of corresponding chlorinated precursors.[2]

Generalized Synthetic Protocol: Halogen Exchange Fluorination

This proposed method is based on the synthesis of analogous compounds such as 2,3-dichloro-5-(trifluoromethyl)pyridine.[2][3] The key transformation is a halogen exchange (Halex) reaction, where chlorine atoms are substituted with fluorine atoms using a suitable fluorinating agent.

Reaction Scheme:



Step 1: Trichloromethylation of 2,3-Dichloropyridine

A solution of 2,3-dichloropyridine in a suitable solvent (e.g., carbon tetrachloride) is treated with a chlorinating agent (e.g., N-chlorosuccinimide) and a radical initiator (e.g., benzoyl peroxide) under reflux. The reaction introduces trichloromethyl groups at the 2 and 3 positions.

Step 2: Fluorination of 2,3-Bis(trichloromethyl)pyridine

The resulting 2,3-bis(trichloromethyl)pyridine is then subjected to a halogen exchange reaction. This is typically achieved by heating with a fluorinating agent such as antimony trifluoride (SbF_3) with a catalytic amount of antimony pentachloride (SbCl_5) or anhydrous hydrogen fluoride (HF). The reaction is usually carried out in a high-pressure autoclave at elevated temperatures.

Purification:

The crude product is typically purified by distillation under reduced pressure. The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Disclaimer: This is a proposed synthetic route and has not been experimentally validated for **2,3-bis(trifluoromethyl)pyridine**. Researchers should exercise caution and perform thorough literature searches for any updated procedures before attempting synthesis.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for **2,3-bis(trifluoromethyl)pyridine** is not available in the public domain, the following tables provide predicted data based on computational models and

typical values for similar structures. These should be used for reference purposes only.

NMR Spectroscopy

Nucleus	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (Hz)
¹ H			
H-4	~8.0	d	J(H4-H5) = ~8
H-5	~7.6	dd	J(H4-H5) = ~8, J(H5-H6) = ~5
H-6	~8.8	d	J(H5-H6) = ~5
¹³ C			
C-2	~148 (q)	q	J(C-F) = ~35
C-3	~135 (q)	q	J(C-F) = ~35
C-4	~125	s	-
C-5	~130	s	-
C-6	~152	s	-
-CF ₃ (at C-2)	~122 (q)	q	J(C-F) = ~275
-CF ₃ (at C-3)	~122 (q)	q	J(C-F) = ~275
¹⁹ F			
-CF ₃ (at C-2)	~ -65	s	-
-CF ₃ (at C-3)	~ -68	s	-

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Weak	C-H stretching (aromatic)
~1600-1450	Medium-Strong	C=C and C=N stretching (pyridine ring)
~1350-1100	Very Strong	C-F stretching (trifluoromethyl groups)
~850-700	Medium-Strong	C-H out-of-plane bending

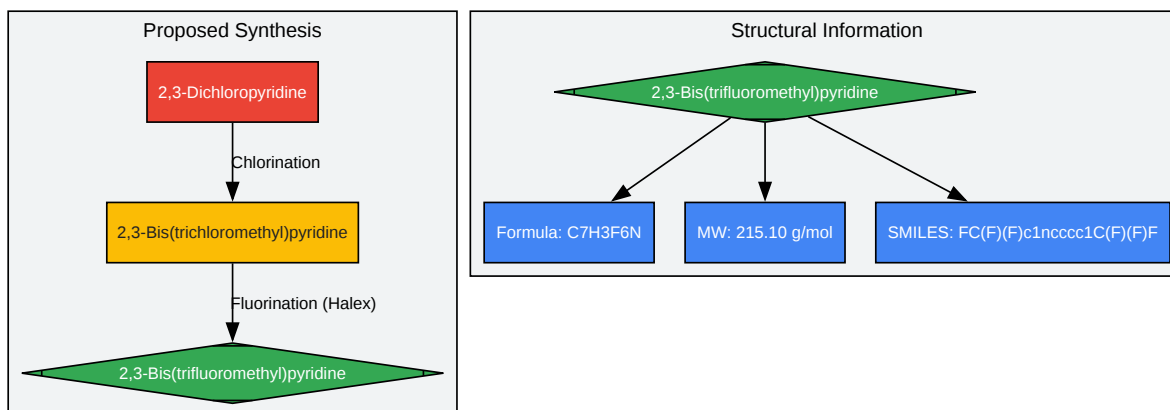
Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
215	~80	[M] ⁺ (Molecular ion)
196	~100	[M-F] ⁺
146	~60	[M-CF ₃] ⁺
69	~40	[CF ₃] ⁺

Visualizations

Structural and Synthetic Relationship

The following diagram illustrates the core structure of **2,3-bis(trifluoromethyl)pyridine** and its proposed synthetic relationship from a dichloropyridine precursor.



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Caption: Structural data and proposed synthesis of **2,3-bis(trifluoromethyl)pyridine**.

This guide provides a summary of the currently available information on **2,3-bis(trifluoromethyl)pyridine** for research and development purposes. The lack of extensive experimental data highlights an opportunity for further investigation into the synthesis, characterization, and potential applications of this compound.

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